molecular formula C50H54N4O11S3 B12317359 DBCO-Cy3

DBCO-Cy3

Cat. No.: B12317359
M. Wt: 983.2 g/mol
InChI Key: ALLGTQOHAQKUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

DBCO-Cy3 is synthesized through a series of chemical reactions involving the functionalization of the Cyanine3 fluorophore with a dibenzocyclooctyne (DBCO) group. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the final product’s quality and yield .

Scientific Research Applications

DBCO-Cy3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: this compound is used in click chemistry for the efficient and specific labeling of azide-containing molecules.

    Biology: In biological research, this compound is used for the labeling and imaging of biomolecules, such as proteins and nucleic acids, in live cells.

    Medicine: this compound is used in medical research for the development of diagnostic tools and targeted drug delivery systems.

    Industry: In industrial applications, this compound is used in the development of new materials and sensors.

Mechanism of Action

The mechanism of action of DBCO-Cy3 involves its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The DBCO group in this compound reacts with azide-containing molecules to form a stable triazole linkage . This reaction is highly specific and efficient, allowing for the precise labeling and tracking of biomolecules. The molecular targets of this compound are typically azide-functionalized compounds or biomolecules, and the pathways involved include the formation of triazole linkages through SPAAC reactions .

Properties

Molecular Formula

C50H54N4O11S3

Molecular Weight

983.2 g/mol

IUPAC Name

3-[2-[(E,3E)-3-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate

InChI

InChI=1S/C50H54N4O11S3/c1-49(2)40-32-38(67(60,61)62)23-25-43(40)52(45(49)18-12-19-46-50(3,4)41-33-39(68(63,64)65)24-26-44(41)53(46)30-13-31-66(57,58)59)29-11-5-6-20-47(55)51-28-27-48(56)54-34-37-16-8-7-14-35(37)21-22-36-15-9-10-17-42(36)54/h7-10,12,14-19,23-26,32-33H,5-6,11,13,20,27-31,34H2,1-4H3,(H3-,51,55,57,58,59,60,61,62,63,64,65)

InChI Key

ALLGTQOHAQKUOH-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C

Origin of Product

United States

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